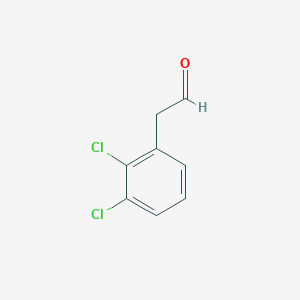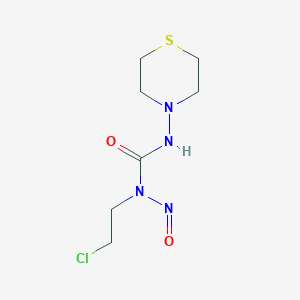
CNTMU
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is a chemical compound known for its potential applications in various fields, including medicine and industry. It is characterized by the presence of a chloroethyl group, a nitroso group, and a thiomorpholino group attached to a urea backbone. This compound has garnered interest due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea typically involves the reaction of 2-chloroethyl isocyanate with 4-thiomorpholine in the presence of a nitrosating agent. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
科学研究应用
Biology: Investigated for its potential as a biological alkylating agent with antitumor properties.
Medicine: Explored for its potential use in chemotherapy due to its ability to alkylate DNA and inhibit cancer cell growth.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. The nitroso group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage.
相似化合物的比较
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Another nitrosourea compound with similar alkylating properties.
1-(2-Chloroethyl)-3-(4-methylpiperazinyl)-1-nitrosourea: A related compound with a different substituent on the urea backbone.
Uniqueness
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is unique due to the presence of the thiomorpholino group, which can enhance its solubility and potentially modify its biological activity. This structural feature distinguishes it from other nitrosourea compounds and may contribute to its specific applications and effectiveness.
属性
CAS 编号 |
114562-61-7 |
|---|---|
分子式 |
C7H13ClN4O2S |
分子量 |
252.72 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-1-nitroso-3-thiomorpholin-4-ylurea |
InChI |
InChI=1S/C7H13ClN4O2S/c8-1-2-12(10-14)7(13)9-11-3-5-15-6-4-11/h1-6H2,(H,9,13) |
InChI 键 |
CTSVSIVXRZLSSJ-UHFFFAOYSA-N |
SMILES |
C1CSCCN1NC(=O)N(CCCl)N=O |
规范 SMILES |
C1CSCCN1NC(=O)N(CCCl)N=O |
Key on ui other cas no. |
114562-61-7 |
同义词 |
1-(2-chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea CNTMU |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


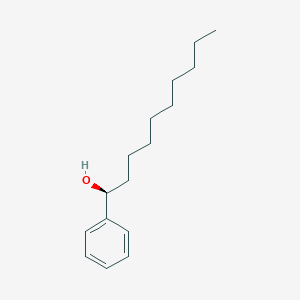
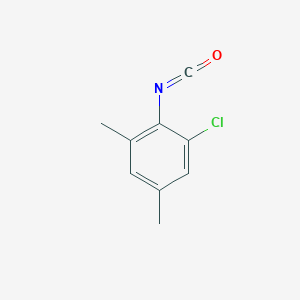
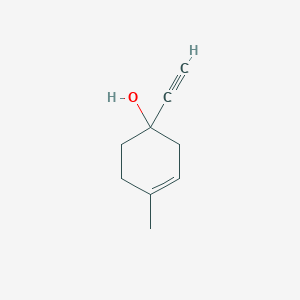
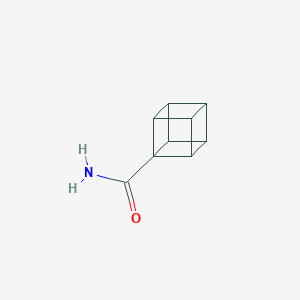
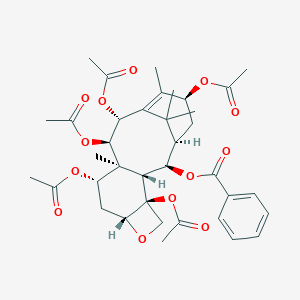
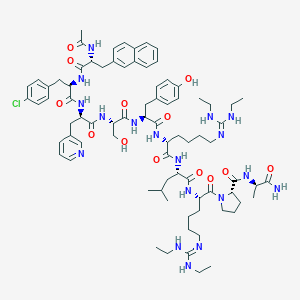

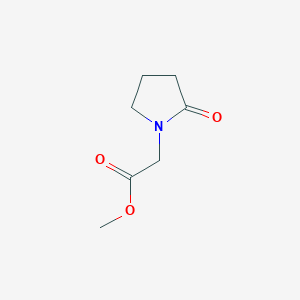
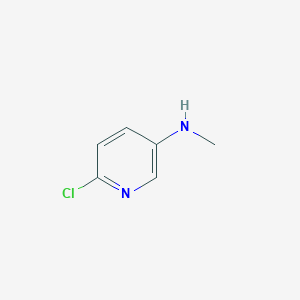

![4-tetracyclo[6.2.1.13,6.02,7]dodecanyl prop-2-enoate](/img/structure/B53847.png)
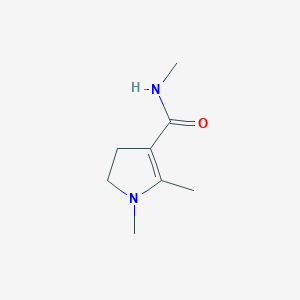
![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)
